molecular formula C55H86O24 B196297 isoescin Ib CAS No. 219944-46-4

isoescin Ib

Cat. No. B196297
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-OXPBSUTMSA-N
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Description

Isoescin Ib is an isomer of Escin Ib . Isoescin Ib and Escin Ib are the chief active ingredients in escin . Escin is a major triterpene saponin isolated from horse chestnut (Aesculus hippocastanum) seeds .


Molecular Structure Analysis

Isoescin Ib has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid, white to off-white compound . The structure of isoescin Ib includes 86 non-H bonds, 5 multiple bonds, 16 rotatable bonds, 5 double bonds, 8 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 13 hydroxyl groups, 3 primary alcohols, and 9 secondary alcohols .

Scientific Research Applications

  • Pharmacokinetics and Bioavailability Isoescin Ib, a chief active ingredient in escin, is significant in pharmacokinetic studies due to its use in chronic venous insufficiency, hemorrhoids, inflammation, and edema treatments. Research demonstrates that the pharmacokinetics and bioavailability of isoescin Ib vary when administered in different forms, affecting its clinical application. For example, the absorption of isoescin Ib was found to be very poor with oral bioavailability values of less than 2% observed for both escin Ib and isoescin Ib. This suggests that the form in which escin is administered can significantly impact the effectiveness of its active ingredients in clinical settings (Wu et al., 2014).

  • Renal Cytotoxicity and Heat Shock Proteins Isoescin Ib, along with other isomers of escin, has been studied for its impact on renal cytotoxicity. This research has found that isoescin Ib and its isomers can decrease cell viability in human kidney cells. Moreover, they were observed to inhibit the expression of heat shock proteins in Madin-Darby Canine Kidney cells, indicating a potential molecular mechanism for escin-induced renal cytotoxicity. This discovery opens up new avenues for understanding the renal effects of escin and its isomers and could guide safer clinical applications (Sun et al., 2021).

  • Purification Methods for Research and Clinical Use The purification of isoescin Ib is essential for both research and clinical use. A study described an efficient method for isolating isoescin Ib from traditional Chinese medicinal plants, which could be critical for ensuring the purity and efficacy of isoescin Ib for various applications. This method involved high-performance liquid chromatography (HPLC) and focused on the stability of the compound, providing a practical approach for the preparation of isoescin Ib in research and clinical contexts (Wei et al., 2005).

Safety And Hazards

Isoescin Ib is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . In case of contact with skin, wash off with soap and plenty of water . In case of contact with eyes, flush eyes with water as a precaution .

Future Directions

Escin, which contains isoescin Ib as an active ingredient, has a broad therapeutic scope . In the last two decades, novel activities of escin relevant to cancer treatment have been reported . Recent studies demonstrated escin’s efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects . This suggests potential future directions of research involving isoescin Ib for medical and pharmaceutical applications as well as for basic research .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoescin IB

CAS RN

219944-46-4
Record name Isoescin IB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
66
Citations
XJ Wu, ML Zhang, XY Cui, JP Fawcett, JK Gu - Journal of …, 2014 - Elsevier
… The absorption of escin Ib and isoescin Ib was very poor, with … Ib to isoescin Ib was much easier than that of isoescin Ib to … and F values of isoescin Ib following a dose of isoescin Ib were …
Number of citations: 20 www.sciencedirect.com
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… , 2001) with α-escin (made up mainly of isoescin Ia and isoescin Ib) having less bioactivity. … A similar study of escin Ib and isoescin Ib is currently underway in our laboratory and will be …
Number of citations: 32 www.sciencedirect.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… major active component in extracts of horse chestnut seeds (HCSE), is primarily composed of escin Ia and escin Ib [27], while α-escin is mainly composed of isoescin Ia and isoescin Ib. …
Number of citations: 44 link.springer.com
XJ Wu, XY Cui, L Tian, F Gao, X Guan, JK Gu - Journal of …, 2014 - Elsevier
… Escin Ia, together with escin Ib, isoescin Ia and isoescin Ib, has been chosen as the major active components of escin based on previous pharmacological activity and the content …
Number of citations: 12 www.sciencedirect.com
F Wei, LY Ma, XL Cheng, RC Lin, WT Jin… - Journal of liquid …, 2005 - Taylor & Francis
… Four isomeric bioactive saponin compounds named escin Ia, isoescin Ia, escin Ib, and isoescin Ib were successfully isolated and purified from the crude extract of the seeds of a …
Number of citations: 20 www.tandfonline.com
ZHM Abudayeh, KM Al Azzam, A Naddaf… - Advanced …, 2015 - ncbi.nlm.nih.gov
… Methods: The saponins: escin Ia, escin Ib, isoescin Ia and isoescin Ib were extracted using ultrasonic extraction method. The optimized extraction conditions were: 70% methanol as …
Number of citations: 32 www.ncbi.nlm.nih.gov
J Chen, W Li, B Yang, X Guo, FSC Lee, X Wang - Analytica Chimica Acta, 2007 - Elsevier
… The saponins escin Ia, escin Ib, isoescin Ia and isoescin Ib were extracted from seeds of A. chinesis Bunge via ASE, and the operational parameters of ASE were optimized, such as …
Number of citations: 56 www.sciencedirect.com
X Wu, L Liu, M Zhang, D Wu, Y Wang, Y Sun… - … of Chromatography B, 2010 - Elsevier
… on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the simultaneous determination of four isomeric escin saponins (escin Ia, escin Ib, isoescin Ia and isoescin Ib) in …
Number of citations: 37 www.sciencedirect.com
MA Deyab, Q Mohsen, L Guo - Journal of Molecular Liquids, 2022 - Elsevier
… This extract consists mainly of Quercetin 3,4-diglucoside, Aesculin, escin Ia, escin Ib, isoescin Ia, and isoescin Ib, they are corresponding to Peaks 1, 2, 5, 6, 7 and 8, respectively. Peaks …
Number of citations: 12 www.sciencedirect.com
Y Sun, X Zhang, X Shen, S Wang, Q Wang… - European Journal of …, 2021 - Elsevier
… In the present study, four isomeric escins (β-form: escin Ia and escin Ib; α-form: isoescin Ia and isoescin Ib) were found severely decreasing the cell viability of human kidney (HK-2) cells…
Number of citations: 2 www.sciencedirect.com

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